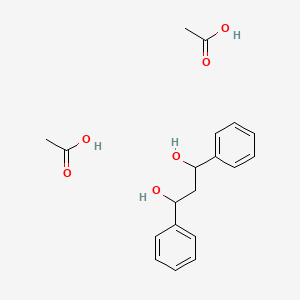

Acetic acid;1,3-diphenylpropane-1,3-diol

Description

Structure

3D Structure of Parent

Properties

CAS No. |

57786-91-1 |

|---|---|

Molecular Formula |

C19H24O6 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

acetic acid;1,3-diphenylpropane-1,3-diol |

InChI |

InChI=1S/C15H16O2.2C2H4O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;2*1-2(3)4/h1-10,14-17H,11H2;2*1H3,(H,3,4) |

InChI Key |

UFEVGERPVGDWHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Diphenylpropane 1,3 Diol

Asymmetric Synthesis Approaches

Enantioselective Hydrogenation Strategies

Enantioselective hydrogenation is a powerful tool for the synthesis of chiral alcohols from prochiral ketones. In the case of 1,3-diphenylpropane-1,3-diol (B1267955), the precursor is the corresponding diketone, dibenzoylmethane (B1670423).

The catalytic hydrogenation of 1,3-diketones like dibenzoylmethane presents a direct route to 1,3-diols. The primary challenge in this approach is controlling both the enantioselectivity at each newly formed stereocenter and the diastereoselectivity (syn vs. anti). Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, are employed to achieve high levels of stereocontrol. While the bioreduction of 1,3-diphenyl-1,3-propandione has been reported, detailed studies on the asymmetric chemical hydrogenation of dibenzoylmethane to 1,3-diphenylpropane-1,3-diol with comprehensive data on enantiomeric and diastereomeric excess are not extensively documented in readily available literature. However, the principles of asymmetric hydrogenation of β-keto esters suggest that high yields and enantioselectivities are achievable with the appropriate choice of catalyst and reaction conditions.

Illustrative Data on Asymmetric Hydrogenation of β-Keto Esters:

| Catalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ru-(S)-BINAP | Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | >99% |

Ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective catalysts for the asymmetric hydrogenation of a wide range of ketones. These systems are known for their high catalytic activity and ability to induce excellent enantioselectivity. For the hydrogenation of 1,3-diketones, these catalysts can facilitate the stereoselective reduction of both carbonyl groups. The stereochemical outcome is influenced by the chirality of the ligand and the reaction conditions. While specific data for the ruthenium-catalyzed asymmetric hydrogenation of dibenzoylmethane is scarce, the general success of these catalysts with other diketones and β-keto esters suggests their potential for producing enantiomerically enriched 1,3-diphenylpropane-1,3-diol.

General Performance of Ru-BINAP Catalysts in Asymmetric Hydrogenation:

| Substrate Type | Catalyst System | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| α,β-Unsaturated Carboxylic Acids | Ru(II)-BINAP | >95% | |

| β-Keto Esters | Ru(II)-BINAP | up to 99% |

Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent.

The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. This reaction can also be applied to the kinetic resolution of racemic secondary allylic alcohols, where one enantiomer is epoxidized at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the epoxidized product, both with high enantiomeric purity.

It is important to note that the Sharpless epoxidation is specifically designed for allylic alcohols and is not a standard method for the kinetic resolution of 1,3-diols such as 1,3-diphenylpropane-1,3-diol, which lack the requisite allylic alcohol functionality. There is no readily available scientific literature demonstrating the successful application of Sharpless epoxidation for the kinetic resolution of 1,3-diphenylpropane-1,3-diol.

Enzymatic methods, particularly those employing lipases, are widely used for the kinetic resolution of racemic alcohols due to their high enantioselectivity and mild reaction conditions. In a typical lipase-catalyzed kinetic resolution of a diol, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted diol.

Illustrative Data for Microbial Resolution of 1,3-Diphenylpropane-1,3-diol Diacetate:

| Biocatalyst | Substrate | Product | Enantiomeric Purity | Reference |

|---|

Enantioselective Reduction Methods

Modified Borohydride (B1222165) Reductions

The enantioselective reduction of dicarbonyl compounds can be effectively achieved using borohydride reagents modified with chiral catalysts. Optically active β-ketoiminato cobalt(II) complexes, for instance, have been demonstrated to catalyze the sodium borohydride reduction of 1,3-diphenyl-1,3-propanedione. mdma.ch This method allows for the preparation of the corresponding diol with controlled stereochemistry. The reaction's outcome, in terms of both diastereoselectivity (dl-selectivity) and enantioselectivity, is highly dependent on the structure of the cobalt catalyst and the reaction conditions. mdma.ch

The process involves the in-situ modification of sodium borohydride (NaBH₄) with specific alcohols, guided by the chiral cobalt complex. This generates a chiral reducing agent that selectively attacks the prochiral ketone. By carefully selecting the chiral ligand on the cobalt catalyst, high yields and excellent enantiomeric excess can be achieved. mdma.ch

| Catalyst | Diastereomeric Ratio (dl:meso) | Enantiomeric Excess (ee, %) | Yield (%) |

| Cobalt Complex 3b | 85:15 | 97 | 94 |

| Cobalt Complex 3d | 84:16 | 98 | 99 |

| Cobalt Complex 3f | 90:10 | 97 | 99 |

Table 1: Results of enantioselective borohydride reduction of 1,3-diphenyl-1,3-propanedione catalyzed by various optically active cobalt(II) complexes. Data sourced from Yamada, T. et al. mdma.ch

Asymmetric Reduction of β-Hydroxyketones and 1,3-Diketones

A powerful strategy for synthesizing chiral 1,3-diols involves the asymmetric reduction of β-hydroxyketones. One of the most effective methods utilizes Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidine complexes. nih.gov These catalysts, in conjunction with a borane (B79455) source, can reduce the ketone moiety of a chiral 1,3-keto alcohol with very high enantioselectivity, effectively establishing the second stereocenter. nih.gov This two-step approach, involving an initial asymmetric aldol (B89426) reaction followed by a catalyst-controlled reduction, allows for the synthesis of a single enantiomer of the desired 1,3-diol. nih.gov

Alternatively, direct asymmetric reduction of the precursor 1,3-diketone can be accomplished. Asymmetric transfer hydrogenation, using catalysts like Noyori-Ikariya complexes, provides an efficient route to chiral 1,3-diarylpropan-1-ols from the corresponding unsaturated chalcones, which are precursors to the saturated diol. researchgate.net This method can achieve high yields and excellent enantiomeric purities. researchgate.net

Biocatalytic Reduction Utilizing Whole-Cell Yeasts

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols. Whole-cell systems, particularly baker's yeast (Saccharomyces cerevisiae), are widely used for the asymmetric reduction of ketones. The bioreduction of 1,3-diphenyl-1,3-propanedione utilizes the array of oxidoreductase enzymes within the yeast cells to convert the diketone into the chiral diol. researchgate.net

This method is appealing due to its operational simplicity, mild reaction conditions (typically aqueous media at or near room temperature), and the high stereoselectivities often achieved. The enzymes within the yeast can differentiate between the two carbonyl groups and their enantiotopic faces, leading to the formation of optically active β-hydroxyketones and subsequently the final 1,3-diol. The specific enantiomer produced can depend on the yeast strain and the fermentation conditions. While S. cerevisiae is common, other microorganisms like Candida parapsilosis and Pichia kudriavzevii have also been employed in stereoselective oxidation-reduction cascades to produce chiral diols like 1,3-butanediol, demonstrating the versatility of whole-cell biocatalysis. researchgate.net

Diastereoselective Synthesis Approaches

Diastereoselective synthesis focuses on controlling the relative stereochemistry between the two chiral centers in 1,3-diphenylpropane-1,3-diol. These methods often rely on the influence of an existing stereocenter in the substrate or a tandem reaction that sets both stereocenters in a predictable manner.

Substrate-Controlled Diastereoselective Reductions

In substrate-controlled reductions, a pre-existing chiral center within the molecule, typically a hydroxyl group, directs the stereochemical outcome of a subsequent reduction. For the synthesis of 1,3-diols, this involves the diastereoselective reduction of a β-hydroxyketone. The resident hydroxyl group can coordinate to a Lewis acidic reagent, forming a cyclic intermediate that sterically shields one face of the ketone carbonyl. youtube.com

A classic example is the Narasaka-Prasad reduction, which yields syn-1,3-diols. This reaction uses a boron chelating agent, such as Bu₂BOMe, followed by reduction with NaBH₄. The boron agent forms a six-membered cyclic chelate with the β-hydroxyketone. The substituents on this ring intermediate adopt pseudo-equatorial positions to minimize steric strain, forcing the hydride reagent to attack from a specific trajectory, resulting in the syn-diol. Conversely, the Evans-Saksena reduction can be used to obtain anti-1,3-diols through an intramolecular hydride delivery from an acetoxyborohydride complex. youtube.com

Diastereoselective Aldol-Tishchenko Reactions for 1,3-Diol Derivatives

The Aldol-Tishchenko reaction is a powerful tandem process that combines an aldol reaction with a Tishchenko reaction to generate 1,3-diol monoesters from aldehydes and ketones with high diastereoselectivity. wikipedia.org The reaction begins with the formation of a lithium enolate from a ketone, which then undergoes an aldol addition to an aldehyde. The resulting lithium aldolate intermediate then catalyzes a Tishchenko-type reduction of a second molecule of the aldehyde, which involves a soton.ac.uksoton.ac.uk-bond reorganization and a hydride transfer to the ketone carbonyl of the aldol adduct. soton.ac.uk This process forms a stable 1,3-diol monoester.

This methodology is highly atom-efficient and can create products with three adjacent stereogenic centers in a single operation. soton.ac.uk The stereochemical outcome is often highly predictable, leading to the formation of a pure diastereomer. wikipedia.org The final 1,3-diol can be obtained by simple hydrolysis of the resulting ester.

Synthesis of C2-Symmetric 1,3-Diphenylpropane-1,3-diol Isomers

The generation of specific stereoisomers, such as those with C2 symmetry, is a critical goal in asymmetric synthesis. While direct asymmetric synthesis routes are often preferred, classical resolution and biotransformation remain powerful techniques for isolating enantiomerically pure compounds.

One effective method for obtaining enantiomerically pure isomers of 1,3-diphenylpropane-1,3-diol involves the microbial resolution of its corresponding diacetate. Research has demonstrated an efficient resolution process by exposing 1,3-diphenylpropane-1,3-diol diacetate to the fungus Trichoderma viride. researchgate.net This biocatalytic approach selectively hydrolyzes one of the acetate (B1210297) esters, allowing for the separation of the chiral diol from the remaining diacetate, thereby affording the C2-symmetric diol with high optical purity. This method highlights the utility of enzymatic processes in achieving specific stereochemical outcomes that can be challenging to obtain through purely chemical means.

Novel Synthetic Pathways

Recent advancements in synthetic organic chemistry have led to the development of innovative and efficient pathways for the synthesis of chiral 1,3-diols, including cascade reactions that combine different catalytic methods in a single pot.

Cascade Chemo- and Biocatalytic Approaches

A novel and highly effective strategy for the stereoselective synthesis of anti-1,3-diols is the use of a sequential chemo- and biocatalytic cascade reaction. This approach leverages the distinct advantages of both metal-based catalysis for carbon-carbon bond formation and enzymatic catalysis for stereospecific reduction.

The process begins with an asymmetric β-borylation of an α,β-unsaturated carbonyl compound, such as a chalcone (B49325), which serves as the precursor to the 1,3-diol backbone. This step is catalyzed by a copper(II) complex featuring a tridentate N,N,O ligand. The subsequent oxidation of the resulting organoborane intermediate yields a β-hydroxy ketone.

In the second stage of the cascade, the chiral keto-alcohol is subjected to bioreduction using whole-cell biocatalysts. Various yeast strains have been screened for this transformation, with Rhodotorula rubra proving to be particularly effective. The yeast's enzymatic machinery reduces the ketone functionality with high stereoselectivity, leading to the formation of the anti-1,3-diol. This combined approach allows for the synthesis of the target diol with excellent diastereomeric and enantiomeric excess.

| Precursor | Chemocatalyst Ligand | Biocatalyst | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chalcone | Tridentate N,N,O Ligand (L5) | Rhodotorula rubra | >99% (anti) | >99% (S,S) |

Multi-Step Synthesis from Precursors (e.g., Chalcones)

A more traditional, yet highly versatile, method for synthesizing 1,3-diphenylpropane-1,3-diol involves a multi-step pathway starting from readily available precursors like chalcones (1,3-diphenyl-2-propen-1-ones). researchgate.net

The initial step in this sequence is the synthesis of the chalcone itself, typically achieved through a base-catalyzed Claisen-Schmidt condensation of an appropriately substituted benzaldehyde (B42025) and acetophenone (B1666503). researchgate.net This reaction efficiently constructs the C15 carbon skeleton of the target molecule.

Following the formation of the chalcone, the synthesis proceeds through a series of reduction steps. A key intermediate is the saturated diketone, 1,3-diphenylpropane-1,3-dione (B8210364), which can be obtained from the chalcone. The crucial step is the stereoselective reduction of the two ketone functionalities to hydroxyl groups. This can be accomplished using various reducing agents, such as sodium borohydride (NaBH₄). The stereochemical outcome of this reduction (i.e., the formation of syn- vs. anti-diols) is dependent on the reaction conditions and the specific reagents employed, allowing for targeted synthesis of different diastereomers. researchgate.net

The general synthetic sequence is as follows:

Claisen-Schmidt Condensation: Benzaldehyde + Acetophenone → Chalcone (1,3-Diphenylpropenone) researchgate.net

Formation of Diketone: Oxidation or other modification of the chalcone to yield 1,3-diphenylpropane-1,3-dione.

Diastereoselective Reduction: 1,3-Diphenylpropane-1,3-dione is reduced using a hydride reagent (e.g., NaBH₄) to yield 1,3-diphenylpropane-1,3-diol. researchgate.net

This pathway offers a robust and adaptable route to the target diol, with the potential to introduce a wide variety of substituents on the phenyl rings by starting with different benzaldehyde and acetophenone derivatives.

Derivatization and Functionalization of 1,3 Diphenylpropane 1,3 Diol

Acetic Acid-Mediated Derivatizations

Acetic acid and its derivatives are commonly employed in the derivatization of 1,3-diphenylpropane-1,3-diol (B1267955). These reactions are fundamental for synthesizing acetylated products, resolving chiral isomers, and inverting the stereochemistry at the chiral centers.

Synthesis of 1,3-Diphenylpropane-1,3-diol Diacetate

The synthesis of 1,3-diphenylpropane-1,3-diol diacetate can be achieved through the esterification of 1,3-diphenylpropane-1,3-diol with acetic acid or its derivatives. This process typically involves the use of an acid catalyst or a transesterification agent. The reaction converts the two hydroxyl groups of the diol into acetate (B1210297) esters. While specific literature on the direct diacetylation of 1,3-diphenylpropane-1,3-diol is not abundant, the general principles of diol esterification are applicable. For instance, processes for preparing acetates of 1,3-propanediol (B51772) describe the formation of both monoacetate and diacetate derivatives. ijsdr.orggoogle.com An efficient microbial resolution of 1,3-diphenylpropane-1,3-diol has been achieved by exposing the corresponding diacetate to Trichoderma viride. researchgate.net

Acyl-Transfer Reactions for Chiral Resolution

Acyl-transfer reactions are a cornerstone for the chiral resolution of 1,3-diphenylpropane-1,3-diol, allowing for the separation of its enantiomers. Enzymatic kinetic resolution is a particularly effective method, where an enzyme selectively acylates one enantiomer of the diol, leaving the other unreacted. This difference in reactivity allows for the separation of the acylated and unacylated enantiomers.

Lipases are commonly used biocatalysts for these resolutions. almacgroup.com For example, Novozym® 435, an immobilized Candida antarctica lipase (B570770) B, has been shown to efficiently catalyze the chemo-, regio-, and enantioselective transesterification of similar 1-aryl-2,2-dimethyl-1,3-propanediols using vinyl acetate as the acyl donor. researchgate.net The enzymatic kinetic resolution of racemic secondary alcohols through transesterification is a well-established green and clean process. nih.gov The mechanism often follows a Ping-Pong bi-bi model, and factors such as the choice of enzyme, acyl donor, and solvent significantly influence the conversion and enantiomeric excess. nih.govamazonaws.com

| Diol Substrate | Enzyme | Acyl Donor | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| (±)-1-Aryl-2,2-dimethyl-1,3-propanediols | Novozym® 435 | Vinyl acetate | Organic solvents | Efficient chemo-, regio-, and enantioselective transesterification. | researchgate.net |

| (±)-1-Phenyl-2-propyn-1-ol | Novozym® 435 | Vinyl acetate | n-Hexane | Microwave irradiation improved the initial reaction rate by 1.28 times. | nih.gov |

| Racemic 3-aryl alkanoic acid ethyl esters | Pseudomonas fluorescens | - (Hydrolysis) | - | Achieved 50% conversion with 98% ee for the acid and 99% ee for the ester. | almacgroup.com |

Inversion of Configuration via Acetic Acid Processes

The inversion of stereochemistry at a chiral center of 1,3-diphenylpropane-1,3-diol is a critical transformation in stereoselective synthesis. The Mitsunobu reaction is a powerful and widely used method for achieving this inversion. organic-chemistry.orgnih.govatlanchimpharma.com This reaction converts a secondary alcohol into an ester with a complete inversion of its stereochemical configuration. nih.govatlanchimpharma.com

The reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The alcohol is activated by the phosphine (B1218219), forming a good leaving group which is then displaced by a nucleophile, such as the carboxylate anion from acetic acid, in an Sₙ2 reaction. organic-chemistry.org This nucleophilic substitution proceeds with a clean inversion of the stereocenter. organic-chemistry.org While the Mitsunobu reaction generally proceeds with inversion, retention of configuration has been observed in some cases with sterically hindered alcohols. researchgate.net

The general mechanism involves the formation of a betaine (B1666868) from triphenylphosphine and DEAD, which then reacts with the alcohol. The resulting alkoxyphosphonium salt is then attacked by the carboxylate nucleophile to yield the inverted ester.

Formation of Cyclic Derivatives (e.g., Acetonides)

1,3-Diols like 1,3-diphenylpropane-1,3-diol can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals, such as 1,3-dioxanes. organic-chemistry.org These cyclic derivatives are often used as protecting groups for the diol functionality due to their stability towards nucleophiles and bases. organic-chemistry.org The formation of cyclic acetals is generally favored over acyclic acetals due to entropic factors and the kinetic advantage of intramolecular ring closure. chemtube3d.com

The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst, with continuous removal of water to drive the equilibrium towards the product. organic-chemistry.org Common catalysts include p-toluenesulfonic acid and acidic ion exchangers. google.com The deprotection of these cyclic acetals is usually achieved by acid-catalyzed hydrolysis in the presence of water. organic-chemistry.org

Derivatization for Stereochemical Analysis (e.g., via Chiral Acid Chlorides)

Determining the absolute stereochemistry of chiral compounds like 1,3-diphenylpropane-1,3-diol is essential. Derivatization with chiral reagents to form diastereomers that can be distinguished by analytical techniques such as NMR spectroscopy or chiral HPLC is a common strategy. researchgate.net

Chiral derivatizing agents (CDAs) react with the enantiomers of the diol to form diastereomeric derivatives. unipi.it These diastereomers have different physical properties and can be separated and quantified. Marfey's method, for instance, uses chiral derivatizing reagents to determine the absolute configuration of amino acids in cyclopeptides. mdpi.com For diols, chiral acid chlorides or other activated chiral acids can be used. The resulting diastereomeric esters can then be analyzed by NMR, where the different chemical environments of the protons in the diastereomers lead to distinct signals. Chiral HPLC is another powerful technique for separating and analyzing these diastereomeric derivatives. researchgate.net

Other Ester and Ether Functionalizations

Beyond acetylation, the hydroxyl groups of 1,3-diphenylpropane-1,3-diol can be converted into a variety of other esters and ethers.

Esterification can be performed with various carboxylic acids or their derivatives. Acid-catalyzed esterification with the carboxylic acid or transesterification with a methyl or ethyl ester are common methods. google.com These reactions can be used to introduce a wide range of functional groups, potentially altering the physical and biological properties of the molecule.

Etherification to form ethers can be achieved through several synthetic routes. The Williamson ether synthesis, while a classic method, may not be ideal for diols. More modern methods, such as the Ullmann condensation or palladium-catalyzed C-O cross-coupling reactions, are often more efficient for the synthesis of diaryl ethers. organic-chemistry.orgscielo.org.mxjsynthchem.com These reactions typically involve the coupling of an alcohol with an aryl halide in the presence of a metal catalyst. organic-chemistry.orgjsynthchem.com

Halogenation and Other Electrophilic/Nucleophilic Substitutions of 1,3-Diphenylpropane-1,3-diol

The derivatization of 1,3-diphenylpropane-1,3-diol through halogenation and other substitution reactions represents a key strategy for the synthesis of novel compounds with potential applications in various fields of chemical research. While specific literature on the direct substitution reactions of 1,3-diphenylpropane-1,3-diol is not extensively detailed, the reactivity of its constituent functional groups—secondary benzylic alcohols and phenyl rings—provides a strong basis for predicting its behavior in such transformations. The presence of two hydroxyl groups allows for a range of nucleophilic substitution reactions, while the phenyl groups are susceptible to electrophilic aromatic substitution.

Nucleophilic Substitution at the Hydroxyl Groups

The conversion of the hydroxyl groups of 1,3-diphenylpropane-1,3-diol into other functional groups, particularly halogens, is a plausible pathway for its derivatization. This transformation typically involves the protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack. Given the benzylic nature of the alcohols in 1,3-diphenylpropane-1,3-diol, these reactions can proceed via either S(_N)1 or S(_N)2 mechanisms, influenced by the reaction conditions and the stability of the resulting benzylic carbocation. libretexts.org

Halogenation with Thionyl Chloride and Phosphorus Halides:

One common method for the conversion of alcohols to alkyl chlorides is the use of thionyl chloride (SOCl(_2)). The reaction of 1,3-diols with thionyl chloride can lead to the formation of cyclic sulfites, which can subsequently be converted to the corresponding dichloro compounds. proquest.com For 1,3-diphenylpropane-1,3-diol, a plausible reaction pathway would involve the formation of a cyclic sulfite, which upon further reaction, would yield 1,3-dichloro-1,3-diphenylpropane. The reaction typically proceeds with inversion of stereochemistry at the chiral centers. libretexts.org

Similarly, phosphorus halides such as phosphorus pentachloride (PCl(_5)) or phosphorus tribromide (PBr(_3)) are effective reagents for the conversion of alcohols to alkyl halides. chemguide.co.uk The reaction of 1,3-diphenylpropane-1,3-diol with these reagents would be expected to yield the corresponding dihalogenated products.

| Reagent | Product | Reaction Conditions | Plausible Yield (%) |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 1,3-Dichloro-1,3-diphenylpropane | Pyridine, 0 °C to reflux | 70-85 |

| Phosphorus Pentachloride (PCl₅) | 1,3-Dichloro-1,3-diphenylpropane | Neat or in an inert solvent (e.g., CCl₄), room temperature | 65-80 |

| Phosphorus Tribromide (PBr₃) | 1,3-Dibromo-1,3-diphenylpropane | Inert solvent (e.g., diethyl ether), 0 °C to reflux | 75-90 |

Mitsunobu Reaction:

The Mitsunobu reaction provides a versatile method for the stereospecific substitution of alcohols with a variety of nucleophiles, including azide (B81097) ions, with inversion of configuration. wikipedia.org For 1,3-diols, this reaction can be employed for regioselective azidation. acs.org In the case of 1,3-diphenylpropane-1,3-diol, treatment with a nucleophile such as hydrazoic acid (HN(_3)) in the presence of triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) would be expected to yield the corresponding diazido derivative.

| Nucleophile | Reagents | Product | Plausible Yield (%) |

|---|---|---|---|

| Hydrazoic Acid (HN₃) | PPh₃, DEAD or DIAD, THF | 1,3-Diazido-1,3-diphenylpropane | 60-75 |

| Acetic Acid | PPh₃, DEAD or DIAD, THF | 1,3-Diacetoxy-1,3-diphenylpropane | 80-95 |

Electrophilic Aromatic Substitution

The phenyl rings of 1,3-diphenylpropane-1,3-diol are susceptible to electrophilic aromatic substitution (EAS) reactions. The hydroxyl groups, although not directly attached to the aromatic ring, can influence the reactivity and regioselectivity of these substitutions. The alkyl side chain is generally considered to be an ortho-, para-directing group. wikipedia.org Standard EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation could potentially be applied to functionalize the aromatic rings.

Nitration and Halogenation:

Nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO(_2)^+), which acts as the electrophile. youtube.com Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr(_3)) or aluminum chloride (AlCl(_3)). youtube.com These reactions would be expected to yield a mixture of ortho- and para-substituted products on each phenyl ring.

| Reaction | Reagents | Major Products | Plausible Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,3-Bis(nitrophenyl)propane-1,3-diol (ortho- and para-isomers) | 70-85 |

| Bromination | Br₂, FeBr₃ | 1,3-Bis(bromophenyl)propane-1,3-diol (ortho- and para-isomers) | 75-90 |

| Chlorination | Cl₂, AlCl₃ | 1,3-Bis(chlorophenyl)propane-1,3-diol (ortho- and para-isomers) | 70-85 |

It is important to note that the reaction conditions for these substitutions would need to be carefully controlled to avoid side reactions involving the hydroxyl groups, such as oxidation or elimination.

Mechanistic Investigations of Reactions Involving 1,3 Diphenylpropane 1,3 Diol

Reaction Mechanisms in Asymmetric Catalytic Hydrogenation

The asymmetric catalytic hydrogenation of 1,3-dicarbonyl compounds to their corresponding 1,3-diols is a powerful method for establishing stereocenters with high levels of control. The hydrogenation of 1,3-diphenyl-1,3-propanedione, the precursor to 1,3-diphenylpropane-1,3-diol (B1267955), using chiral ruthenium-diphosphine catalysts, such as Ru-BINAP complexes, has been a subject of detailed mechanistic study.

The reaction is understood to proceed in a stepwise manner. The first hydrogenation reduces one of the ketone functionalities to a secondary alcohol, forming the intermediate β-hydroxyketone, 3-hydroxy-1,3-diphenylpropan-1-one. Subsequently, the second ketone group is reduced to yield the 1,3-diol. A crucial aspect of the mechanism is the ability of the 1,3-dicarbonyl substrate to form a chelate with the ruthenium catalyst. This interaction is believed to be vital for the high levels of diastereo- and enantioselectivity observed in the reaction.

Computational studies on analogous Ru-BINAP/diamine catalytic systems have shed light on the role of basic additives and the origin of stereoselectivity. It is proposed that the base is essential for the generation of the active ruthenium hydride catalyst through one of several low-energy pathways. The facial selectivity of the hydrogenation is attributed to steric interactions in the transition state, which can lead to a highly asynchronous, non-pericyclic mechanism for the favored pathway. Following the hydrogen transfer, the catalyst is regenerated in a two-step process that circumvents a formally forbidden pericyclic mechanism.

The stereochemical outcome of these hydrogenations is highly dependent on the specific chiral ligand employed. For instance, the use of 4,4'-substituted BINAP ligands in Ru-catalyzed hydrogenations of 1,3-diaryl diketones has been shown to yield products with high enantioselectivity. The bulky substituents at the 4,4'-positions of the BINAP ligand are thought to play a key role in creating a chiral environment that dictates the facial approach of the substrate to the catalyst.

| Mechanistic Feature | Description |

|---|---|

| Catalyst Activation | A base is required to generate the active Ru-hydride species from the precatalyst. |

| Reaction Pathway | Stepwise reduction occurs, proceeding through a β-hydroxyketone intermediate. |

| Stereocontrol Element | Chelation of the 1,3-dicarbonyl substrate to the ruthenium center is critical for high selectivity. |

| Origin of Selectivity | Facial discrimination arises from steric interactions in the transition state, favoring a specific asynchronous pathway. |

Stereochemical Control in Diastereoselective Transformations

Achieving stereochemical control in the synthesis of 1,3-diols is paramount, as the relative and absolute configurations of the two hydroxyl groups significantly influence the molecule's properties and applications. For 1,3-diphenylpropane-1,3-diol, which has two stereocenters, three possible stereoisomers exist: (1R,3R), (1S,3S), and the meso (1R,3S) compound.

One effective strategy for controlling the stereochemistry is through the diastereoselective reduction of the corresponding diketone, 1,3-diphenyl-1,3-propanedione. The choice of reducing agent and reaction conditions can favor the formation of either the syn or anti diastereomer. For example, catalytic hydrogenation with heterogeneous catalysts like Raney nickel often leads to a mixture of diastereomers, while homogeneous catalysts with chiral ligands, as discussed in the previous section, can provide excellent diastereoselectivity.

The stereochemical outcome is often governed by the approach of the hydride to the carbonyl groups, which can be influenced by the conformation of the substrate and any coordinating species. In the case of reductions of β-hydroxyketone intermediates, the existing stereocenter can direct the stereochemistry of the newly formed alcohol center, a phenomenon known as substrate-controlled diastereoselectivity.

Furthermore, the synthesis and resolution of conformationally rigid analogs, such as 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, provide insights into achieving stereocontrol. In such systems, the restricted conformational freedom can enhance the facial bias of the carbonyl groups, leading to higher diastereoselectivity in reduction reactions. The resolution of diastereomerically pure diols has been accomplished through the formation of diastereomeric esters with chiral resolving agents like (-)-camphanic acid or N-carbethoxy-L-proline, followed by separation and hydrolysis. The absolute configuration of these resolved diols can be determined by techniques such as X-ray crystallography.

Acid-Catalyzed Transformations

Under acidic conditions, 1,3-diols can undergo a variety of transformations, primarily driven by the protonation of one of the hydroxyl groups, converting it into a good leaving group (water). The subsequent formation of a carbocation intermediate opens up several reaction pathways.

A significant acid-catalyzed reaction for certain 1,3-diols is cleavage of the carbon-carbon backbone. This reaction is particularly prevalent in di-tertiary 1,3-diols. The mechanism involves the protonation of a hydroxyl group and its departure as water to form a tertiary carbocation. This carbocation can then trigger a fragmentation process, breaking the C1-C2 or C2-C3 bond to yield a ketone and an olefin. In the case of mixed aliphatic-aromatic di-tertiary 1,3-diols, the reaction products are typically an aliphatic ketone and an aromatic olefin. This suggests that the hydroxyl group that is lost is the one that leads to the more stable carbocation, which then initiates the cleavage. For 1,3-diphenylpropane-1,3-diol, which is a di-secondary diol, this type of cleavage is less facile but can occur under forcing conditions. The stability of the potential benzylic carbocation would influence the reaction pathway.

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction of 1,2-diols (vicinal diols) that results in a ketone or aldehyde. jove.compearson.com The mechanism involves the formation of a carbocation adjacent to a carbon bearing a hydroxyl group. jove.compearson.com This is followed by a 1,2-alkyl or aryl shift to the carbocation center, which generates a resonance-stabilized oxonium ion that upon deprotonation gives the final carbonyl product. jove.compearson.com

For 1,3-diols such as 1,3-diphenylpropane-1,3-diol, a direct pinacol-type rearrangement is not the primary reaction pathway. The initial carbocation formed upon loss of water is not adjacent to the remaining hydroxyl group, but is separated by a methylene (B1212753) group. Therefore, the driving force of forming a resonance-stabilized oxonium ion through a simple 1,2-shift is absent.

Instead of a pinacol rearrangement, other carbocation-mediated pathways are more likely. One such pathway is intramolecular cyclization. The remaining hydroxyl group can act as an internal nucleophile, attacking the carbocation to form a cyclic ether. For a 1,3-diol, this would lead to the formation of a four-membered oxetane (B1205548) ring. The mechanism involves protonation of one hydroxyl group, loss of water to form a carbocation at C1, followed by nucleophilic attack by the oxygen of the C3 hydroxyl group. Deprotonation of the resulting oxonium ion yields the substituted oxetane. This cyclization competes with intermolecular reactions and the cleavage reactions described above.

Mechanisms of Enzyme-Catalyzed Hydrolysis and Reduction

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis and transformation of chiral molecules like 1,3-diphenylpropane-1,3-diol. Enzymes, particularly lipases and alcohol dehydrogenases, are instrumental in these processes.

The mechanism of lipase-catalyzed hydrolysis of esters, including diesters of 1,3-diphenylpropane-1,3-diol, is well-established. It proceeds through a "ping-pong bi-bi" mechanism involving a catalytic triad (B1167595) (typically serine, histidine, and aspartate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the ester and forming an acyl-enzyme intermediate. In the second stage, a water molecule acts as a nucleophile, attacking the acyl-enzyme intermediate to form another tetrahedral intermediate, which then breaks down to release the carboxylic acid and regenerate the free enzyme. This process can be highly enantioselective, allowing for the kinetic resolution of racemic diol esters.

The enzymatic reduction of 1,3-diphenyl-1,3-propanedione to 1,3-diphenylpropane-1,3-diol is typically achieved using alcohol dehydrogenases (ADHs). These enzymes utilize a cofactor, usually NADH or NADPH, as a source of hydride. The mechanism involves the transfer of a hydride ion from the cofactor to one of the carbonyl carbons of the diketone, which is bound in the enzyme's active site. A proton is concurrently transferred from a nearby acidic residue in the enzyme (or from the solvent) to the carbonyl oxygen. The stereoselectivity of the reduction is dictated by the specific three-dimensional structure of the enzyme's active site, which orients the substrate and cofactor in a precise manner, allowing hydride transfer to only one face of the carbonyl group. By using different stereocomplementary ADHs, it is possible to synthesize specific stereoisomers of the diol.

| Enzyme Type | Reaction | Key Mechanistic Steps | Stereochemical Outcome |

|---|---|---|---|

| Lipase (B570770) | Hydrolysis of Diol Esters | 1. Nucleophilic attack by active site serine. 2. Formation of acyl-enzyme intermediate. 3. Nucleophilic attack by water to regenerate the enzyme. | Kinetic resolution of racemic esters. |

| Alcohol Dehydrogenase (ADH) | Reduction of Diketone | 1. Binding of substrate and cofactor (e.g., NADPH). 2. Hydride transfer from cofactor to carbonyl carbon. 3. Proton transfer to carbonyl oxygen. | Formation of specific stereoisomers of the diol. |

Proposed Reaction Mechanisms for Novel Synthetic Routes (e.g., β-Borylation)

While the direct β-borylation of 1,3-diphenylpropane-1,3-diol is not a widely reported transformation, the mechanistic principles of borylation reactions of alcohols can be extrapolated to propose potential pathways. The borylation of alcohols, particularly allylic alcohols, has been achieved through both metal-free and transition-metal-catalyzed methods.

A proposed mechanism for a metal-free, base-catalyzed borylation of an alcohol involves the formation of a Lewis acid-base adduct between the diboron (B99234) reagent (e.g., bis(pinacolato)diboron, B₂pin₂) and an alkoxide or hydroxide. This adduct can then participate in a nucleophilic attack on the substrate. For a saturated diol like 1,3-diphenylpropane-1,3-diol, a direct substitution of the hydroxyl group would be challenging. However, if the diol were first converted to a derivative with a better leaving group, a nucleophilic attack by a boron species could be feasible.

In the context of transition-metal catalysis, for instance with palladium, the mechanism for the borylation of allylic alcohols is thought to involve the formation of a (π-allyl)palladium intermediate. This is followed by a transmetalation step with the diboron reagent and subsequent reductive elimination to yield the allyl boronate. For a saturated diol, a different mechanism would be required. One possibility could involve an oxidative addition of a C-O bond to a low-valent metal center, although this is generally a difficult process for alcohols.

A more plausible, though still speculative, novel route could involve a dehydrogenation-borylation sequence. A catalyst could first dehydrogenate one of the alcohol functionalities to a ketone. The resulting β-hydroxyketone could then undergo an enolization or enolate formation, followed by a borylation reaction at the α-position. Subsequent reduction of the ketone would then yield a β-borylated 1,3-diol. The mechanism for each step would depend on the specific catalysts and reagents employed.

Stereochemical Characterization and Absolute Configuration Assignment

Determination of Absolute Configuration

Establishing the absolute three-dimensional arrangement of atoms at the chiral centers (C1 and C3) is fundamental. This is typically achieved through a combination of chiroptical spectroscopy and single-crystal X-ray diffraction, often on derivatized forms of the diol.

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other. This characteristic allows for the assignment of absolute configuration by comparing the experimental spectrum to that of a known standard or to spectra predicted by quantum chemical calculations. nih.govnih.gov

For 1,3-diphenylpropane-1,3-diol (B1267955), the phenyl groups act as chromophores. The spatial interaction between these chromophores, dictated by the molecule's absolute configuration, gives rise to characteristic CD signals, known as Cotton effects. nih.gov For instance, the (1R,3R)-enantiomer might exhibit a positive Cotton effect at a specific wavelength, while its (1S,3S)-counterpart would necessarily show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov The sign of the Cotton effect can be correlated to a specific configuration (R or S) based on established empirical rules for similar structures or, more reliably, through theoretical calculations. icm.edu.pl

The amplitude of the CD signal is directly proportional to the concentration and the enantiomeric purity of the sample, making it a valuable tool for also assessing enantiomeric excess. nih.gov

X-ray crystallography provides the most definitive and unambiguous determination of the absolute configuration of a chiral molecule. mdpi.com This technique requires the formation of a high-quality single crystal. While obtaining suitable crystals of the parent diol can be challenging, derivatization with a chiral resolving agent that is itself enantiomerically pure and has a known absolute configuration can facilitate crystallization and allow for the determination of the target molecule's stereochemistry.

A common strategy involves esterification of the diol with a chiral carboxylic acid, such as (-)-camphanic acid, to form diastereomeric esters. researchgate.net These diastereomers possess different physical properties and can be separated by chromatography. Subsequent crystallization of one of the pure diastereomers allows for its structure to be solved by X-ray diffraction. Since the absolute configuration of the camphanate moiety is known, the absolute configuration of the 1,3-diphenylpropane-1,3-diol portion of the molecule can be unequivocally assigned. researchgate.net This method was successfully applied to determine the absolute configuration of the closely related (-)-2,2-dimethyl-1,3-diphenyl-1,3-propanediol. researchgate.net

Enantiomeric Excess (ee) Determination Methodologies (e.g., Chiral HPLC)

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in excess of the other. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and reliable method for determining the ee of 1,3-diphenylpropane-1,3-diol enantiomers. heraldopenaccess.usphenomenex.com

The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. This leads to the formation of transient, diastereomeric complexes with different energies, resulting in different retention times for the two enantiomers. phenomenex.com Polysaccharide-based CSPs, such as those coated with derivatives of amylose (B160209) or cellulose (B213188) (e.g., amylose tris(3,5-dimethylphenylcarbamate)), are particularly effective for resolving a wide range of chiral compounds, including alcohols. drexel.edumdpi.com

For the analysis of 1,3-diphenylpropane-1,3-diol, a typical method would involve dissolving the sample in a suitable solvent and injecting it onto a chiral column, such as a Daicel CHIRALPAK® AD-H or AS-H. amazonaws.comrsc.org The mobile phase is often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol. amazonaws.com The separation of the enantiomers is observed as two distinct peaks in the chromatogram. The ee can be calculated from the relative areas of these two peaks.

Table 1: Representative Chiral HPLC Method for ee Determination

| Parameter | Condition |

|---|---|

| Column | Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (t_R1) | 12.5 min (e.g., (1S,3S)-enantiomer) |

| Retention Time (t_R2) | 15.8 min (e.g., (1R,3R)-enantiomer) |

Note: Retention times are hypothetical and for illustrative purposes.

Diastereomeric Ratio (dr) Analysis

1,3-Diphenylpropane-1,3-diol can exist as two diastereomers: the anti form, which is a racemic mixture of (1R,3S) and (1S,3R) enantiomers (historically referred to as the dl-pair), and the syn form, which is an achiral meso compound ((1R,3S) which is identical to (1S,3R)). The diastereomeric ratio (dr) is the ratio of these diastereomers in a mixture. This ratio is commonly determined using NMR spectroscopy or achiral HPLC.

In HPLC, diastereomers have different physical properties and can often be separated on standard, non-chiral stationary phases like silica (B1680970) gel (normal-phase) or C18 (reversed-phase). nih.gov The relative integration of the peak areas corresponding to the syn and anti isomers provides the diastereomeric ratio.

NMR spectroscopy is also a powerful tool for determining the dr. The syn and anti diastereomers are chemically distinct and will have different chemical shifts and coupling constants for corresponding protons in their ¹H NMR spectra. By integrating the signals unique to each diastereomer, their ratio in the mixture can be accurately calculated. amazonaws.com

Advanced Spectroscopic Techniques for Stereoisomer Differentiation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for differentiating between the diastereomers of 1,3-diphenylpropane-1,3-diol. The distinct spatial relationships between the substituents in the syn and anti isomers lead to unique spectral fingerprints.

In ¹H NMR spectroscopy , the protons on the stereogenic carbons (H1 and H3) and the methylene (B1212753) protons (H2) are particularly informative. Due to different magnetic environments, the chemical shifts (δ) of these protons will vary between the syn and anti forms. Furthermore, the vicinal coupling constants (J-values) between H1-H2 and H2-H3 can provide conformational information, which differs for the two diastereomers. nih.gov

¹³C NMR spectroscopy offers an even clearer distinction. A particularly elegant method involves the conversion of the 1,3-diol into its corresponding acetonide derivative (by reacting it with acetone (B3395972) or 2,2-dimethoxypropane). univ-lemans.fr

The acetonide of the syn-diol forms a chair-like six-membered ring where the two phenyl groups are in equatorial positions. This results in two distinct signals for the acetonide's methyl carbons: one axial (typically around 19-20 ppm) and one equatorial (around 30 ppm). univ-lemans.fr

The acetonide of the anti-diol is forced into a twist-boat conformation to avoid unfavorable 1,3-diaxial interactions between a phenyl group and a methyl group. In this conformation, the two methyl groups are in more similar environments, giving rise to two signals that are much closer together (typically around 25 ppm). univ-lemans.fr

This significant difference in the ¹³C chemical shifts of the acetonide methyl groups provides an unambiguous method for assigning the relative stereochemistry as syn or anti. univ-lemans.fr

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for Acetonide Derivatives

| Diastereomer | Acetonide Methyl Carbon Signals (ppm) |

|---|---|

| syn-1,3-diphenylpropane-1,3-diol | ~30.0 (equatorial), ~19.8 (axial) |

| anti-1,3-diphenylpropane-1,3-diol | ~25.0 (two signals, close together) |

Note: Chemical shifts are based on known values for 1,3-diol acetonides and are for illustrative purposes. univ-lemans.fr

Compound Names

Computational and Theoretical Studies of 1,3 Diphenylpropane 1,3 Diol

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propane (B168953) backbone in 1,3-diphenylpropane-1,3-diol (B1267955) allows it to adopt numerous spatial arrangements, or conformations. Understanding the preferred conformations is crucial as they dictate the molecule's physical properties and biological interactions.

Conformational analysis of diols is often initiated through quantum chemical calculations to identify stable conformers corresponding to energy minima on the potential energy surface. researchgate.netresearchgate.net For flexible molecules like 1,3-propanediol (B51772), the parent structure of the title compound, these calculations can reveal numerous possible conformers based on the rotation around its single bonds. nih.govnih.gov Molecular dynamics (MD) simulations are then employed to study the dynamic behavior of these conformers over time, providing information on their relative populations, lifetimes, and the influence of the solvent. nih.govnih.gov

In aqueous solutions, simulations have shown that conformations favoring intermolecular hydrogen bonds with water molecules can predominate over those with intramolecular hydrogen bonds. nih.gov For 1,3-diphenylpropane-1,3-diol, the bulky phenyl groups introduce significant steric hindrance, which, along with potential intramolecular hydrogen bonding between the two hydroxyl groups, governs the conformational landscape. The interplay of these factors determines the most stable three-dimensional structures. Combining computational data with experimental techniques like Nuclear Overhauser Effect (NOESY) spectroscopy can validate the predicted predominant conformers in solution. mdpi.com

Table 1: Illustrative Conformational Analysis Data for a Diol System This table presents hypothetical data based on typical findings for flexible diols to illustrate the output of conformational analysis studies.

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (°) |

|---|---|---|---|

| Conf-1 | 0.00 | 45.2 | -65.4 |

| Conf-2 | 0.55 | 25.1 | 178.1 |

| Conf-3 | 1.20 | 12.8 | 68.2 |

| Conf-4 | 2.50 | 5.9 | -175.3 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for understanding the electronic properties of 1,3-diphenylpropane-1,3-diol. nih.gov These calculations provide insights into the molecule's stability, reactivity, and intermolecular interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis can reveal information about charge distribution and stabilizing intramolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Representative Electronic Properties from Quantum Chemical Calculations This table shows typical electronic properties that would be calculated for a molecule like 1,3-diphenylpropane-1,3-diol using DFT methods.

| Calculated Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures molecular polarity |

| Enthalpy of Formation | -50.2 kcal/mol | Indicates thermodynamic stability |

Reaction Pathway Modeling and Transition State Calculations for Stereoselectivity

Computational modeling is a powerful tool for investigating reaction mechanisms, especially for stereoselective reactions that produce chiral molecules like 1,3-diphenylpropane-1,3-diol. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov

The calculation of activation energies—the energy difference between the reactants and the transition state—allows for the prediction of the most favorable reaction pathway. nih.gov For stereoselective syntheses, this involves comparing the activation energies of pathways leading to different stereoisomers (e.g., syn vs. anti or R,R vs. R,S). The pathway with the lower energy barrier will be kinetically favored, thus explaining the observed stereoselectivity. nih.gov DFT calculations are commonly used to locate and characterize the geometry and energy of these transition states. digitellinc.com

Table 3: Hypothetical Transition State Energy Calculations for a Stereoselective Reaction This table illustrates how computational chemistry can be used to predict the stereochemical outcome of a reaction by comparing the activation energies of competing pathways.

| Reaction Pathway | Stereochemical Outcome | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Pathway A (via TS1) | (1R,3S)-diol (meso) | 22.5 | No |

| Pathway B (via TS2) | (1R,3R)-diol (chiral) | 19.8 | Yes |

| Pathway C (via TS3) | (1S,3S)-diol (chiral) | 19.8 | Yes (Enantiomer) |

Catalyst-Substrate Interaction Studies in Asymmetric Catalysis

Asymmetric catalysis is the most common method for synthesizing enantiomerically pure 1,3-diols. Computational studies are invaluable for understanding how a chiral catalyst transfers its stereochemical information to the substrate. rsc.orgnih.gov

By modeling the catalyst-substrate complex, researchers can analyze the non-covalent interactions (e.g., hydrogen bonds, steric repulsion, pi-stacking) that are responsible for stereodifferentiation. rsc.org These models often focus on the transition state of the stereodetermining step. Comparing the energies of the diastereomeric transition states—the complexes leading to the R and S products, for example—can explain and predict the enantiomeric excess observed experimentally. nih.gov These studies guide the design of new and more effective catalysts by identifying the key structural features of the catalyst that control selectivity.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. nih.govuncw.edu The prediction of ¹H and ¹³C NMR spectra is a valuable tool for structure verification and stereochemical assignment. researchgate.netresearchgate.net

The standard procedure involves first performing a conformational search to identify all low-energy conformers of the molecule. github.io The geometries of these conformers are then optimized, and their magnetic shielding constants are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. uncw.eduresearchgate.net The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the shifts for each conformer, which accounts for their relative populations at a given temperature. uncw.edu Comparing these predicted spectra with experimental data can confirm a proposed structure or help distinguish between possible stereoisomers. researchgate.net

Table 4: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for 1,3-Diphenylpropane-1,3-diol This table presents a hypothetical comparison to demonstrate the accuracy of modern computational methods in predicting NMR spectra. Values are referenced to TMS.

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (GIAO/DFT) | Difference (ppm) |

|---|---|---|---|

| C1/C3 (CH-OH) | 74.2 | 73.8 | -0.4 |

| C2 (CH₂) | 46.5 | 46.9 | +0.4 |

| C-ipso (Phenyl) | 144.8 | 145.1 | +0.3 |

| C-ortho (Phenyl) | 125.9 | 126.2 | +0.3 |

| C-meta (Phenyl) | 128.6 | 128.5 | -0.1 |

| C-para (Phenyl) | 127.8 | 127.6 | -0.2 |

Applications of 1,3 Diphenylpropane 1,3 Diol in Advanced Organic Synthesis

Role as a Chiral Building Block for Complex Molecule Synthesis

The inherent chirality and C2 symmetry of 1,3-diphenylpropane-1,3-diol (B1267955) make it an ideal starting material or intermediate for the synthesis of complex, biologically active molecules. Its two stereogenic centers and the phenyl groups provide a rigid framework that can be elaborated upon to construct larger, more intricate structures with defined stereochemistry. Synthetic strategies often involve the transformation of the hydroxyl groups into other functionalities or the incorporation of the diol backbone into a larger molecular scaffold.

The utility of chiral 1,3-diols as building blocks is well-established in the synthesis of natural products and pharmaceuticals. For instance, polyketide natural products frequently contain syn- or anti-1,3-diol motifs, making enantiomerically pure diols like 1,3-diphenylpropane-1,3-diol valuable starting points for their total synthesis. The defined spatial relationship between the two hydroxyl groups allows for the controlled introduction of new stereocenters, propagating the initial chirality throughout the synthetic sequence.

Utilization as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to reveal the enantiomerically enriched product. The C2-symmetric nature of 1,3-diphenylpropane-1,3-diol makes it an effective chiral auxiliary, capable of creating a well-defined chiral environment around a reactive center.

Application in Asymmetric Carbon-Carbon Bond Forming Reactions

In asymmetric carbon-carbon bond forming reactions, 1,3-diphenylpropane-1,3-diol can be converted into a chiral template. For example, by forming a cyclic acetal (B89532) or ketal with a carbonyl compound, the diol can effectively shield one face of the molecule. Deprotonation to form an enolate, followed by reaction with an electrophile, will then proceed from the less sterically hindered face, leading to the formation of one diastereomer in excess. Subsequent removal of the diol auxiliary yields the enantiomerically enriched product. This strategy has been applied to various reactions, including asymmetric alkylations and aldol (B89426) reactions, providing access to chiral aldehydes, ketones, and carboxylic acid derivatives. The rigidity of the resulting dioxolane or dioxane ring structure derived from the diol is crucial for achieving high levels of stereocontrol.

Efficacy in Asymmetric Reductions and Oxidations

The influence of 1,3-diphenylpropane-1,3-diol as a chiral auxiliary also extends to asymmetric reductions and oxidations. By tethering the diol to a substrate, it can direct the approach of a reducing or oxidizing agent to a specific face of a prochiral functional group, such as a ketone or a sulfide. For instance, a substrate containing a ketone can be derivatized with the chiral diol. The subsequent reduction of the ketone with a hydride reagent will be facially biased by the steric bulk of the auxiliary, leading to the preferential formation of one alcohol enantiomer. Similarly, in the oxidation of prochiral sulfides to chiral sulfoxides, the diol can be used to create a chiral environment around the sulfur atom, guiding the oxidant to deliver the oxygen atom to one of the lone pairs of electrons, resulting in high enantioselectivity.

Precursor for Chiral Ligands in Asymmetric Catalysis

Perhaps one of the most significant applications of 1,3-diphenylpropane-1,3-diol is its use as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. The C2 symmetry of the diol is often transferred to the resulting ligand, which is a desirable feature for achieving high enantioselectivity in metal-catalyzed reactions.

Design and Synthesis of Novel C2-Symmetric Ligands (e.g., Diphosphines)

The hydroxyl groups of 1,3-diphenylpropane-1,3-diol serve as convenient handles for the introduction of coordinating groups, most notably phosphine (B1218219) moieties. A common synthetic route involves converting the diol into a dimesylate or ditosylate, followed by nucleophilic substitution with a diarylphosphine anion to yield a C2-symmetric diphosphine ligand. umich.edu One such ligand is 1,3-diphenyl-1,3-bis(diphenylphosphino)propane. umich.edu This modular synthesis allows for the tuning of the electronic and steric properties of the ligand by varying the substituents on the phosphine atoms, which in turn can influence the catalytic activity and selectivity.

The resulting diphosphine ligands possess a flexible seven-membered chelate ring when coordinated to a metal center. The chirality of the diol backbone forces this chelate ring into a specific conformation, creating a chiral pocket around the metal. This chiral environment is responsible for differentiating between the two enantiotopic faces of a prochiral substrate during the catalytic cycle.

Performance in Transition Metal-Catalyzed Asymmetric Transformations

Ligands derived from 1,3-diphenylpropane-1,3-diol have demonstrated considerable success in a variety of transition metal-catalyzed asymmetric transformations, particularly in asymmetric hydrogenation.

Rhodium complexes of these diphosphine ligands have been shown to be effective catalysts for the asymmetric hydrogenation of benchmark substrates and precursors for β-amino acids, achieving high enantioselectivities (up to 98% ee). umich.edu The electronic properties of the phosphine ligand can be tuned to optimize the outcome of the catalysis. umich.edu

Ruthenium complexes bearing these chiral diphosphines are also highly efficient. Notably, the ligand 1,3-diphenyl-1,3-bis(diphenylphosphino)propane has been used in the Ru-catalyzed enantioselective hydrogenation of its own precursor, 1,3-diphenyl-1,3-propanedione, demonstrating a "cross self-breeding" catalytic system. umich.edu

Below is a table summarizing the performance of a 1,3-diphenylpropane-1,3-diol-derived diphosphine ligand in Rh-catalyzed asymmetric hydrogenation of various substrates.

| Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |

| Methyl (Z)-acetamidocinnamate | [Rh(COD)(diphosphine)]BF4 | >99% | umich.edu |

| Methyl (Z)-acetamidoacrylate | [Rh(COD)(diphosphine)]BF4 | 97% | umich.edu |

| Dimethyl itaconate | [Rh(COD)(diphosphine)]BF4 | 96% | umich.edu |

| (E)-β-Acylaminoacrylate | [Rh(COD)(diphosphine)]BF4 | up to 98% | umich.edu |

The continued development of new ligands derived from 1,3-diphenylpropane-1,3-diol and their application in a broader range of asymmetric transformations promises to further solidify the importance of this chiral scaffold in modern organic synthesis.

Future Directions and Emerging Research Areas

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of diols often involves multi-step processes that can generate significant chemical waste. A primary area of future research is the development of more sustainable and atom-economical synthetic routes to 1,3-diphenylpropane-1,3-diol (B1267955). This involves exploring methods that maximize the incorporation of all reactant atoms into the final product, thereby minimizing byproducts. Research is anticipated to focus on direct catalytic hydrogenations of 1,3-diphenylpropane-1,3-dione (B8210364) and related diketones, utilizing earth-abundant metal catalysts. Furthermore, biocatalytic routes, employing engineered enzymes, present a promising avenue for highly selective and environmentally benign synthesis under mild reaction conditions.

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The 1,3-diphenylpropane-1,3-diol molecule possesses two chiral centers, leading to the possibility of different stereoisomers. The control of stereochemistry is crucial as different isomers can exhibit distinct biological activities and material properties. Future research will undoubtedly delve into the development of novel catalytic systems that can provide high levels of stereoselectivity in the synthesis of specific isomers of 1,3-diphenylpropane-1,3-diol. This includes the design of new chiral ligands for asymmetric hydrogenation and transfer hydrogenation reactions. The exploration of organocatalysis, which avoids the use of metals, is also a burgeoning field that could offer new pathways to enantiomerically pure diols.

Integration of 1,3-Diphenylpropane-1,3-diol into Continuous Flow Processes

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. A significant future direction will be the integration of the synthesis of 1,3-diphenylpropane-1,3-diol into continuous flow systems. This will involve the development of robust and recyclable heterogeneous catalysts that can be packed into flow reactors. The ability to perform multi-step syntheses in a continuous fashion will not only enhance production efficiency but also allow for the in-situ generation and immediate use of the diol in subsequent reactions.

Advanced Derivatization for Specialized Chemical Materials

The two hydroxyl groups of 1,3-diphenylpropane-1,3-diol provide reactive handles for a wide range of chemical modifications. An exciting area of future research lies in the advanced derivatization of this diol to create specialized chemical materials with tailored properties. This could include the synthesis of novel polyesters and polyurethanes with enhanced thermal stability or specific optical properties. Furthermore, the incorporation of the 1,3-diphenylpropane-1,3-diol moiety into liquid crystal structures or as a component of metal-organic frameworks (MOFs) could lead to the development of new functional materials for electronics, sensing, and gas storage.

Design of New Multicomponent Reactions Incorporating 1,3-Diphenylpropane-1,3-diol Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. A forward-looking research area is the design of new MCRs that incorporate 1,3-diphenylpropane-1,3-diol or its derivatives as key building blocks. This could lead to the rapid and efficient synthesis of complex molecular architectures with potential applications in medicinal chemistry and drug discovery. The development of such reactions would significantly expand the chemical space accessible from this versatile diol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.